molecular formula C19H18F3N5O3S2 B2680432 4-(dimethylsulfamoyl)-N-[[5-sulfanylidene-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methyl]benzamide CAS No. 391888-35-0

4-(dimethylsulfamoyl)-N-[[5-sulfanylidene-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methyl]benzamide

Cat. No. B2680432
CAS RN: 391888-35-0
M. Wt: 485.5
InChI Key: JTUJKXIINFOPCQ-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a trifluoromethyl group, a sulfamoyl group, a sulfanylidene group, and a 1,2,4-triazole ring. The trifluoromethyl group is a functional group that has the formula -CF3 . The sulfamoyl group is a functional group that consists of a sulfur atom bonded to two oxygen atoms and an amine group. The sulfanylidene group consists of a sulfur atom double-bonded to a carbon atom. The 1,2,4-triazole ring is a five-membered ring containing three nitrogen atoms and two carbon atoms.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The trifluoromethyl group, for example, can be introduced through various methods such as treatment with sulfur tetrafluoride . The sulfamoyl group could potentially be introduced through a reaction with a suitable sulfonyl chloride. The 1,2,4-triazole ring could be formed through a cyclization reaction.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the benzamide core. The trifluoromethyl group is known to have a significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the presence of these functional groups. For example, the trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is known to lower the basicity of compounds .

Scientific Research Applications

Cytochrome P450 and Metabolism Studies

The compound 4-(dimethylsulfamoyl)-N-[[5-sulfanylidene-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methyl]benzamide has not been specifically mentioned in the provided papers. However, research into similar sulfonamide-derived compounds has shown significant insights into metabolic pathways, enzyme interactions, and pharmacokinetics. For example, the metabolism of Lu AA21004, a novel antidepressant, involves cytochrome P450 enzymes, highlighting the complex oxidative pathways that similar compounds may undergo. This includes transformation into various metabolites through reactions catalyzed by CYP2D6, CYP2C9, CYP3A4/5, and CYP2A6, indicating a potential area of study for the metabolism of sulfonamide compounds (Hvenegaard et al., 2012).

Antimicrobial and Antifungal Applications

Research into sulfonamide-derived ligands and their transition metal complexes has shown that these compounds possess moderate to significant antibacterial activity against various bacterial strains and good antifungal activity against several fungal strains. The study of such compounds, including their synthesis, biological evaluation, and structural analysis, sheds light on their potential as antimicrobial agents. This suggests a pathway for further investigation into similar sulfonamide derivatives for antimicrobial applications (Chohan & Shad, 2011).

Structural Analysis and Chemical Modification

The synthesis and characterization of sulfonamide-derived compounds, including their crystal structure and interaction with solvents, provide a foundation for understanding the physical and chemical properties of such molecules. Studies focusing on the synthesis, structural determination, and solvent interactions of related compounds can inform the development of new materials with desired physical and chemical characteristics, including those for pharmaceutical applications (Chinthal et al., 2020).

Enzyme Inhibition and Biological Activity

Investigations into the enzyme inhibitory properties of sulfonamide compounds reveal their potential in targeting specific biological pathways. For example, novel sulphonamides incorporating triazene moieties have shown potent inhibitory properties against carbonic anhydrase I and II. This points towards the utility of sulfonamide derivatives in developing inhibitors for enzymes that play crucial roles in physiological processes, offering potential therapeutic avenues (Bilginer et al., 2019).

properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[[5-sulfanylidene-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N5O3S2/c1-26(2)32(29,30)15-8-6-12(7-9-15)17(28)23-11-16-24-25-18(31)27(16)14-5-3-4-13(10-14)19(20,21)22/h3-10H,11H2,1-2H3,(H,23,28)(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTUJKXIINFOPCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NNC(=S)N2C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(dimethylsulfamoyl)-N-[[5-sulfanylidene-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methyl]benzamide

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